molecular formula C8H8Cl2O2S2 B13612238 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride

1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13612238
M. Wt: 271.2 g/mol
InChI Key: FUSYLKSOMULSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring, a thiophene ring substituted with chlorine, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative reacts with a halogenated cyclopropane.

    Chlorination: The thiophene ring is chlorinated using reagents like N-chlorosuccinimide (NCS) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the sulfonyl chloride group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens under acidic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and lithium aluminum hydride.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Halogenated Thiophenes: Formed by electrophilic aromatic substitution.

Scientific Research Applications

1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The sulfonyl chloride group can form covalent bonds with active site residues of enzymes, leading to inhibition.

    Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
  • 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carbaldehyde
  • N-((5-Chlorothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide

Uniqueness

1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclopropane ring and the thiophene ring further enhances its chemical diversity and utility in various fields.

Properties

Molecular Formula

C8H8Cl2O2S2

Molecular Weight

271.2 g/mol

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C8H8Cl2O2S2/c9-7-2-1-6(13-7)5-8(3-4-8)14(10,11)12/h1-2H,3-5H2

InChI Key

FUSYLKSOMULSHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(S2)Cl)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.